Superior Slowing of Functional Decline: IPL344 vs. Historical Placebo Controls in ALSFRS-R Progression
In a first-in-human Phase 2a open-label study (NCT03652805), IPL344 treatment demonstrated a statistically significant slowing of functional decline as measured by the ALSFRS-R scale [1]. When compared to matched historical controls from the PRO-ACT database, the unadjusted mean slope of decline was -0.53 points/month for IPL344-treated patients versus -1.02 points/month for historical controls, representing a 48% slower progression (p=0.028) [1]. After adjustment for disease stage and rate-indicating covariates, the difference increased to a 64% slower progression rate (p=0.034) [1]. This effect size substantially exceeds the benefit reported for standard therapies in comparable analyses [2].
| Evidence Dimension | ALSFRS-R Progression Rate (Slope of Decline) |
|---|---|
| Target Compound Data | -0.53 points/month (unadjusted) and -0.19 points/month (adjusted) |
| Comparator Or Baseline | Historical PRO-ACT Placebo Controls: -1.02 points/month (unadjusted) and -1.02 points/month (adjusted) |
| Quantified Difference | 48% slower progression (unadjusted, p=0.028); 64% slower progression (adjusted, p=0.034) |
| Conditions | Phase 1/2a open-label trial in 9 rapidly progressing ALS patients (progression rate >0.55 points/month) treated with once-daily intravenous IPL344 for a mean of 11 months, compared to matched controls from the PRO-ACT database. |
Why This Matters
The magnitude of ALSFRS-R slowing is a primary regulatory endpoint for ALS trials and a key differentiator for procurement decisions when selecting between investigational agents with varying clinical effect sizes.
- [1] Gotkine, M., et al. (2025). Akt Activation With IPL344 Treatment for Amyotrophic Lateral Sclerosis: First in Human, Open-Label Study. Muscle & Nerve, 71(6), 1032-1042. DOI: 10.1002/mus.28393 View Source
- [2] Witzel, S., et al. (2022). Long-term Treatment With Edaravone in Patients With Amyotrophic Lateral Sclerosis: A Cohort Study. JAMA Neurology, 79(2), 121-128. DOI: 10.1001/jamaneurol.2021.4733 View Source
